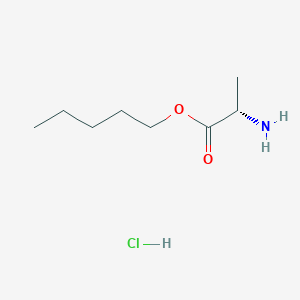![molecular formula C30H23N B8327682 4-phenyl-N-[4-(3-phenylphenyl)phenyl]aniline](/img/structure/B8327682.png)
4-phenyl-N-[4-(3-phenylphenyl)phenyl]aniline
Vue d'ensemble
Description
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound features a complex structure with multiple benzene rings, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and terphenyl derivatives through amination reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted biphenyl and terphenyl derivatives, which can be further utilized in different chemical applications .
Applications De Recherche Scientifique
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, altering their function and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic compound with two benzene rings.
Terphenyl: Consists of three benzene rings in a linear arrangement.
Carbazole derivatives: Compounds with similar aromatic structures used in organic electronics
Uniqueness
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine is unique due to its complex structure, which provides distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C30H23N |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-phenyl-N-[4-(3-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C30H23N/c1-3-8-23(9-4-1)25-14-18-29(19-15-25)31-30-20-16-26(17-21-30)28-13-7-12-27(22-28)24-10-5-2-6-11-24/h1-22,31H |
Clé InChI |
VOUOTHIDSLJELI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Pyridyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8327612.png)
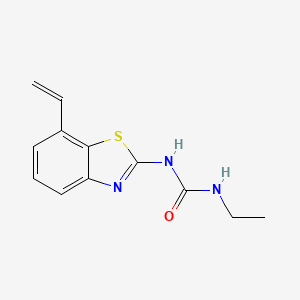

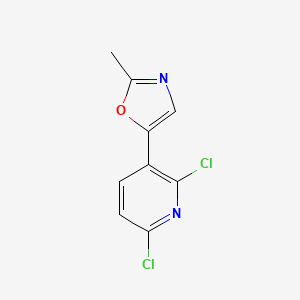
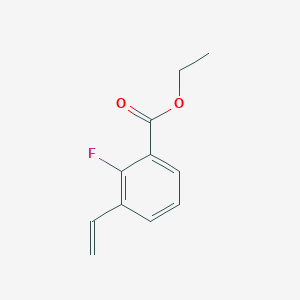
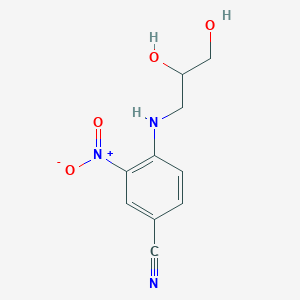

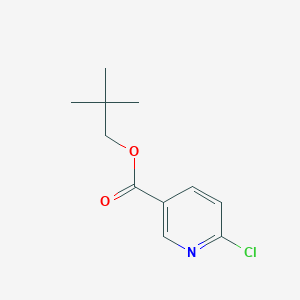
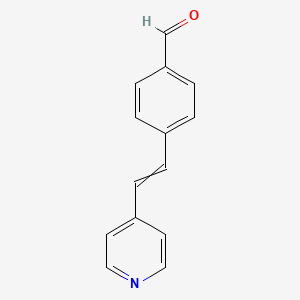


![3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)propanoic acid](/img/structure/B8327692.png)
